molecular formula C7H10N2O2 B2854837 3-nitro-4-(propan-2-yl)-1H-pyrrole CAS No. 1195619-32-9

3-nitro-4-(propan-2-yl)-1H-pyrrole

Cat. No.: B2854837
CAS No.: 1195619-32-9
M. Wt: 154.169
InChI Key: UUZXWBHCTVLAON-UHFFFAOYSA-N
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Description

3-nitro-4-(propan-2-yl)-1H-pyrrole is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. The compound’s structure includes a nitro group at the fourth position and an isopropyl group at the third position on the pyrrole ring. This unique arrangement imparts specific chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Mechanism of Action

Target of Action

It is known that this compound is a versatile building block used in the synthesis of other chemicals . It has been used in the synthesis of pharmaceuticals, pesticides, and dyes .

Mode of Action

It is used as a reagent and a reaction component in the synthesis of other chemicals . The compound’s interaction with its targets and the resulting changes are subject to the specific chemical reactions it is involved in.

Biochemical Pathways

It is known to be an important chemical for research and has been used in the synthesis of various compounds .

Pharmacokinetics

It is known that the compound has a molecular weight of 1802 g/mol, a boiling point of 3379 °C, and a flash point of 1582 °C . These properties may influence its bioavailability.

Result of Action

The molecular and cellular effects of 3-nitro-4-(propan-2-yl)-1H-pyrrole’s action depend on the specific reactions it is involved in. It has been shown to be useful as an intermediate chemical in the production of high-quality fine chemicals .

Preparation Methods

The synthesis of 3-nitro-4-(propan-2-yl)-1H-pyrrole typically involves multi-step organic reactions. One common method includes the nitration of 3-(1-methylethyl)pyrrole using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective nitration at the fourth position.

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the desired product. These methods often incorporate advanced purification techniques, such as column chromatography or recrystallization, to obtain high-purity this compound.

Chemical Reactions Analysis

3-nitro-4-(propan-2-yl)-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agent and reaction conditions.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3-(1-methylethyl)-4-aminopyrrole, while substitution reactions can produce various substituted pyrrole derivatives.

Scientific Research Applications

3-nitro-4-(propan-2-yl)-1H-pyrrole has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving pyrrole derivatives.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

3-nitro-4-(propan-2-yl)-1H-pyrrole can be compared with other pyrrole derivatives, such as:

    1H-Pyrrole, 3-methyl-: This compound lacks the nitro group, resulting in different chemical reactivity and biological activity.

    1H-Pyrrole, 4-nitro-: This compound has a nitro group at the fourth position but lacks the isopropyl group, leading to variations in its physical and chemical properties.

    1H-Pyrrole, 3-(1-methylethyl)-:

The presence of both the nitro and isopropyl groups in this compound imparts unique properties that distinguish it from other similar compounds, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

3-nitro-4-propan-2-yl-1H-pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-5(2)6-3-8-4-7(6)9(10)11/h3-5,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUZXWBHCTVLAON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CNC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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